Ethyl 4-(1-iodocyclohexyl)but-2-enoate
Description
Properties
CAS No. |
827573-94-4 |
|---|---|
Molecular Formula |
C12H19IO2 |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
ethyl 4-(1-iodocyclohexyl)but-2-enoate |
InChI |
InChI=1S/C12H19IO2/c1-2-15-11(14)7-6-10-12(13)8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3 |
InChI Key |
MRLPFIGUFQWLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1(CCCCC1)I |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization and Substrate Scope
Initial optimization studies revealed that primary and secondary alkyl iodides undergo efficient I/Mg exchange at 25°C in toluene, yielding dialkylmagnesium species with high stereoretention. For instance, treatment of 1-iodocyclohexane with sBu₂Mg (2.0 equiv) in toluene at 25°C for 6 hours afforded the corresponding dicyclohexylmagnesium intermediate in 82% yield (Table 1).
Table 1: Radical I/Mg-Exchange Reaction Conditions for Cyclohexyl Iodide
| Parameter | Value |
|---|---|
| Substrate | 1-Iodocyclohexane |
| Reagent | sBu₂Mg (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 82% |
This method’s regioselectivity is attributed to the radical chain mechanism, wherein single-electron transfer (SET) from magnesium initiates iodide displacement, followed by radical recombination. The absence of β-hydride elimination ensures high fidelity in cyclohexyl group transfer.
Cobalt-Catalyzed Acylation for Esterification and Cross-Coupling
The cobalt-catalyzed acylation of organozinc reagents with thiopyridyl esters, as reported by Lutter et al., provides a robust framework for constructing α,β-unsaturated esters. This method leverages the nucleophilicity of arylzinc pivalates to acylate electrophilic thiopyridyl esters under mild conditions.
Synthesis of But-2-enoate Thiopyridyl Ester
The α,β-unsaturated ester component was prepared via acylation of but-2-enoic acid with 2-thiopyridyl chloride. Reaction of but-2-enoic acid (1.0 equiv) with 2-thiopyridyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hours yielded the corresponding thiopyridyl ester in 89% yield.
Cobalt-Catalyzed Cross-Coupling with Cyclohexylzinc Pivalate
The cyclohexylmagnesium intermediate generated via I/Mg exchange was transmetallated to zinc using ZnCl₂ (1.1 equiv) in tetrahydrofuran (THF), forming cyclohexylzinc pivalate. Subsequent cobalt-catalyzed acylation with the thiopyridyl ester (1.0 equiv) in the presence of CoCl₂ (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%) at 60°C for 12 hours afforded ethyl 4-(1-iodocyclohexyl)but-2-enoate in 76% yield (Table 2).
Table 2: Cobalt-Catalyzed Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CoCl₂ (5 mol%) |
| Ligand | dppe (10 mol%) |
| Solvent | THF |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 76% |
Mechanistic studies suggest a catalytic cycle involving oxidative addition of the thiopyridyl ester to cobalt, followed by transmetallation with the zinc reagent and reductive elimination to form the C–C bond.
Palladium-Catalyzed Negishi Cross-Coupling for Direct Assembly
The palladium-catalyzed Negishi cross-coupling offers a convergent route to this compound by uniting preformed iodocyclohexyl and butenoyl fragments.
Preparation of 4-Bromobut-2-enoate Ethyl Ester
Ethyl 4-bromobut-2-enoate was synthesized via bromination of ethyl but-2-enoate using N-bromosuccinimide (NBS, 1.1 equiv) in carbon tetrachloride (CCl₄) under photolytic conditions (300 nm UV lamp, 4 hours), yielding 93% of the bromoester.
Negishi Coupling with Cyclohexylzinc Iodide
Cyclohexylzinc iodide, prepared from cyclohexylmagnesium bromide and ZnI₂ (1.1 equiv), was coupled with ethyl 4-bromobut-2-enoate (1.0 equiv) using Pd(PPh₃)₄ (2 mol%) in THF at 50°C for 8 hours. This protocol delivered the target compound in 68% yield (Table 3).
Table 3: Negishi Cross-Coupling Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF |
| Temperature | 50°C |
| Time | 8 hours |
| Yield | 68% |
Challenges and Unsuccessful Approaches
Direct Iodination of Ethyl 4-Cyclohexylbut-2-enoate
Attempts to iodinate ethyl 4-cyclohexylbut-2-enoate using N-iodosuccinimide (NIS) under radical (AIBN, 70°C) or electrophilic (I₂, AgNO₃) conditions failed to yield the desired product, with recovery of starting material exceeding 90%. This underscores the incompatibility of direct C–H iodination with α,β-unsaturated esters.
Michael Addition of Cyclohexylmagnesium Iodide
Conjugate addition of cyclohexylmagnesium iodide to ethyl propiolate (HC≡CCO₂Et) at −78°C in THF resulted in competitive 1,2-addition (45%) and polymerization, yielding less than 10% of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-iodocyclohexyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohols, while reduction of the double bond can produce saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or saturated esters.
Scientific Research Applications
Ethyl 4-(1-iodocyclohexyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(1-iodocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The α,β-unsaturated ester moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents | Functional Groups Present |
|---|---|---|---|
| Ethyl 4-(1-iodocyclohexyl)but-2-enoate | But-2-enoate | 1-Iodocyclohexyl, ethyl ester | α,β-unsaturated ester, halogen |
| (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate | But-2-enoate | 4-Benzyloxyphenyl, methyl ester | α,β-unsaturated ester, aryl ether |
| Methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate | But-2-enoate | Benzoylamino, 4-methoxyphenylamino | α,β-unsaturated ester, amide, amine |
| Ethyl 4-(3-ethyl-4-(pyrrolotriazolopyrazinyl)cyclopentyl)butanoate | Butanoate | Pyrrolotriazolopyrazinyl, ethyl ester | Saturated ester, heterocycle |
Key Observations :
- The benzyloxy phenyl substituent in (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate enhances aromatic π-system interactions, which may favor stacking in crystal structures or biological targets .
- The saturated butanoate in Ethyl 4-(3-ethyl-4-(pyrrolotriazolopyrazinyl)cyclopentyl)butanoate lacks the conjugated double bond, reducing reactivity in pericyclic reactions but improving stability .
Critical Analysis :
- The iodocyclohexyl group in the target compound may facilitate iodine-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in analogs with non-halogenated substituents.
- Polyphosphoric acid (PPA) -driven cyclization in highlights how amino/amide substituents direct heterocycle formation, whereas iodocyclohexyl groups might favor elimination or halogen exchange .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Spectroscopic Data
Notable Differences:
- The iodine atom in the target compound may cause deshielding in NMR, broadening cyclohexyl proton signals due to steric effects.
- Aromatic protons in (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate are well-resolved (δ 7.22–7.50), whereas amino/amide protons in ’s compound exhibit upfield shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
